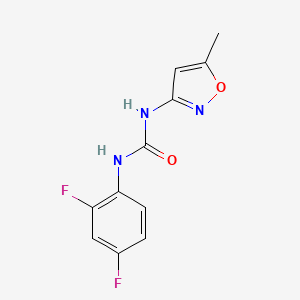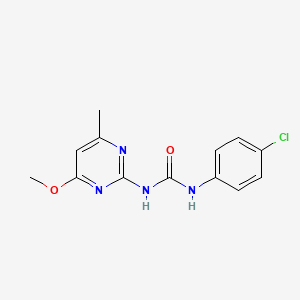
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea involves its binding to the A3 adenosine receptor. This binding inhibits the activation of the receptor by adenosine, which results in a range of downstream effects. These effects include the inhibition of adenylate cyclase activity, the activation of phospholipase C, and the modulation of ion channels. These effects ultimately lead to a range of biochemical and physiological changes in cells and tissues.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for investigating various biological processes. Some of the key effects of this compound include the inhibition of cell proliferation, the modulation of inflammatory responses, and the regulation of apoptosis. This compound has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the key advantages of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea is its selectivity for the A3 adenosine receptor. This selectivity makes it a valuable tool for investigating the role of this receptor in various biological processes. Additionally, this compound has a well-established synthesis method, which makes it readily available for use in research laboratories. However, one of the limitations of this compound is its potential for off-target effects. While this compound is selective for the A3 adenosine receptor, it may also interact with other receptors or enzymes, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea. One area of interest is the development of more potent and selective A3 adenosine receptor antagonists. This could lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects. This could help to improve the interpretation of experimental results and the development of new research tools. Finally, the use of this compound in combination with other compounds could lead to the development of new drug combinations with enhanced efficacy and reduced side effects.
合成法
The synthesis of N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea involves the reaction of 4-chloroaniline with 4-methoxy-6-methyl-2-pyrimidinylisocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been well-established and is commonly used in research laboratories.
科学的研究の応用
N-(4-chlorophenyl)-N'-(4-methoxy-6-methyl-2-pyrimidinyl)urea has been widely used in scientific research as a tool for investigating various biological processes. One of the primary applications of this compound is in the study of the adenosine receptor system. This compound has been found to be a potent and selective antagonist of the A3 adenosine receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-8-7-11(20-2)17-12(15-8)18-13(19)16-10-5-3-9(14)4-6-10/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPBSLYOBWTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)
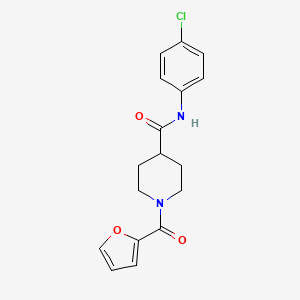
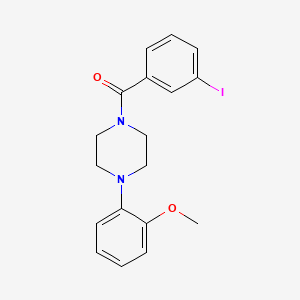
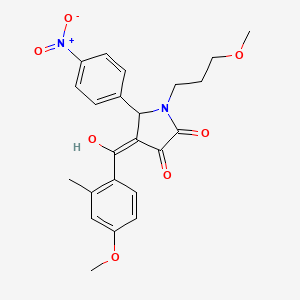
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-beta-alanine hydrochloride](/img/structure/B5340714.png)
![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
![1-oxo-1-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-pentanone](/img/structure/B5340728.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)

![N-(2-methyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)nicotinamide](/img/structure/B5340733.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5340737.png)
![methyl 6-[3-(2-methoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5340753.png)
